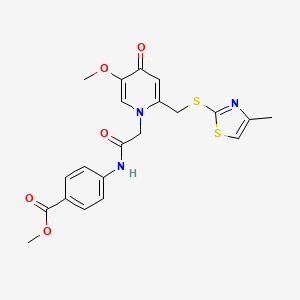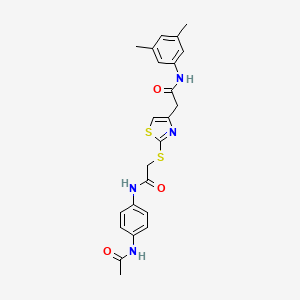![molecular formula C12H13N3O2S2 B3017486 Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 52494-15-2](/img/structure/B3017486.png)
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound that falls within the category of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds have been of interest in the field of medicinal chemistry due to their diverse biological activities. The specific compound mentioned, while not directly synthesized in the provided papers, is related to the thiadiazole derivatives that have been synthesized and studied for their potential applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives can be complex, involving multiple steps and reagents. In the first paper, a one-pot synthesis method is described for the production of 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones. This synthesis involves a three-component condensation of 5-ethylsulfanyl-[1,3,4]thiadiazol-2-ylamine, potassium selenocyanate, and various benzoyl chlorides. The process is carried out in acetone at room temperature, which suggests a relatively mild reaction condition that could potentially be adapted for the synthesis of this compound with appropriate modifications to the starting materials and conditions .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be functionalized with various substituents. The structure of this compound would include an ethyl ester group and an aniline moiety attached to the thiadiazole ring through a sulfanyl linker. The presence of these functional groups can influence the overall reactivity and interaction of the molecule with biological targets. However, the papers provided do not detail the molecular structure analysis of this specific compound .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of this compound. However, they do provide insight into the reactivity of related thiadiazole compounds. For instance, the second paper describes the intramolecular cyclization of a thiadiazole derivative, which is a reaction that could potentially be relevant to the chemical behavior of this compound under certain conditions. The formation of cyclic structures through intramolecular reactions can significantly alter the properties and potential applications of a compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred to some extent from the properties of related compounds discussed in the papers. Thiadiazole derivatives are generally known for their stability and potential biological activity. The presence of the ethyl ester group would likely contribute to the compound's solubility in organic solvents, while the aniline moiety could engage in hydrogen bonding and other interactions due to its basic nature. The sulfanyl group may also participate in redox reactions or serve as a site for further chemical modifications. However, specific data on the physical and chemical properties of this compound are not provided in the papers .
Aplicaciones Científicas De Investigación
Glutaminase Inhibition for Therapeutic Potential
A study by Shukla et al. (2012) explored the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These analogs, including structures related to Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, were investigated for their potential in inhibiting kidney-type glutaminase (GLS). This research indicated that certain analogs retained potency and presented opportunities to improve solubility for therapeutic applications, particularly in the context of lymphoma B cells and mouse xenograft models (Shukla et al., 2012).
Cyclization in Pharmacological Properties
Maliszewska-Guz et al. (2005) focused on the cyclization of certain thiadiazole derivatives, leading to the formation of compounds with potential pharmacological properties. The study detailed the process of forming 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including compounds related to this compound. These compounds were assessed for their effects on the central nervous system (CNS) in mice, providing insights into their potential therapeutic applications (Maliszewska-Guz et al., 2005).
Antimicrobial and Antifungal Properties
Sych et al. (2019) expanded on the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including the synthesis of compounds structurally related to this compound. The research highlighted the antimicrobial and antifungal activities of these compounds, particularly against Gram-positive and Gram-negative bacteria, as well as Candida albicans. This study identified compounds with high antimicrobial activity, promising for further exploration (Sych et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been found to inhibit theurease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
Based on the structural similarity to other 1,3,4-thiadiazole compounds, it can be hypothesized that it interacts with the active site of the urease enzyme, leading to its inhibition .
Biochemical Pathways
The inhibition of urease by Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate could affect the urea cycle, a series of biochemical reactions that produce ammonia from urea. This could potentially disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH .
Result of Action
The inhibition of urease by this compound could lead to a decrease in the production of ammonia from urea. This could potentially disrupt cellular processes that depend on the urea cycle, such as the regulation of pH and nitrogen metabolism .
Propiedades
IUPAC Name |
ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-17-10(16)8-18-12-15-14-11(19-12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLPSJEUWZDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)




![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)